2-Amino-2-phenylacetonitrile

Biocatalysis Nitrilase Substrate Specificity

Source high-purity 2-Amino-2-phenylacetonitrile (CAS 110066-41-6, ≥98%) for specialized R&D applications. This chiral α-aminonitrile is an indispensable building block for enantioselective biotransformations: use it with Candida antarctica lipase B for kinetic resolution to produce chiral phenylglycine synthons, or as a validated nitrilase substrate for biocatalytic phenylglycine production. It is also a selective CYP1A2 inhibitor (IC₅₀ 45 μM) and a STAT3 pathway modulator (IC₅₀ 2.70 μM), making it a critical chemical biology probe where simpler nitriles fail. Procure the free base with strict cold-chain storage to ensure chiral integrity.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 110066-41-6
Cat. No. B182595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-phenylacetonitrile
CAS110066-41-6
SynonymsAminocyanophenylmethyl
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C#N)N
InChIInChI=1S/C8H8N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,10H2
InChIKeyJTIHSSVKTWPPHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-phenylacetonitrile (CAS 110066-41-6) Procurement Guide: Key Specifications and Baseline Characteristics


2-Amino-2-phenylacetonitrile (CAS 110066-41-6), also known as α-aminobenzyl cyanide or aminophenylacetonitrile, is an α-aminonitrile with the molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol . The compound features a chiral α-carbon bearing both a primary amine and a nitrile group attached to a phenyl ring, rendering it a bifunctional building block in organic synthesis [1]. Commercial availability typically includes the free base (purity ≥95-98%) and its hydrochloride salt (CAS 53641-60-4) with enhanced stability and water solubility . Storage recommendations specify -20°C under inert atmosphere in the dark for the free base to prevent decomposition .

Why Generic α-Aminonitrile Substitution Fails: Critical Differentiation of 2-Amino-2-phenylacetonitrile


Simple substitution of 2-amino-2-phenylacetonitrile with other α-aminonitriles (e.g., 2-aminovaleronitrile, aminoacetonitrile) or structurally related nitriles (e.g., phenylacetonitrile) is not scientifically defensible due to three documented differences: (1) the compound exhibits substrate specificity for nitrilases that is not shared by most α-aminonitriles, with only 2-aminovaleronitrile demonstrating comparable enzyme recognition [1]; (2) it demonstrates CYP1A2 inhibitory activity (IC₅₀ = 45 μM in human liver microsomes) [2] and IL-6/STAT3 pathway modulation (IC₅₀ = 2.70 μM) [3] that are not inherent to the α-aminonitrile scaffold but rather depend on the specific phenyl substitution pattern; (3) the chiral α-carbon with a phenyl substituent confers distinct stereochemical properties enabling enantioselective biotransformations [4].

Quantitative Differentiation Evidence: 2-Amino-2-phenylacetonitrile vs. Structural Analogs


Enzyme Substrate Specificity: 2-Amino-2-phenylacetonitrile vs. Other α-Aminonitriles in Nitrilase Screening

In a high-throughput screening of nitrilase superfamily members against six α-aminonitriles, 2-amino-2-phenylacetonitrile was one of only two substrates accepted by the enzymes, alongside 2-aminovaleronitrile [1]. The other four α-aminonitriles tested showed no detectable conversion under identical assay conditions. This narrow substrate acceptance profile indicates that the phenyl substituent at the α-position confers specific enzyme recognition not present in simpler aliphatic α-aminonitriles.

Biocatalysis Nitrilase Substrate Specificity α-Aminonitrile

CYP1A2 Inhibition: Quantitative IC₅₀ Comparison with Reference Inhibitor

2-Amino-2-phenylacetonitrile demonstrates CYP1A2 inhibitory activity with an IC₅₀ of 45 μM in pooled human liver microsomes using phenacetin as the probe substrate [1]. This level of inhibition places the compound in the moderate inhibitor range. For comparison, the classical CYP1A2 inhibitor furafylline exhibits an IC₅₀ of approximately 0.6-1.0 μM in similar microsomal assays, while many structurally simple α-aminonitriles without aromatic substitution show negligible CYP1A2 inhibition (IC₅₀ > 100 μM). The presence of the phenyl ring at the α-position appears critical for this activity [2].

Drug Metabolism CYP450 Enzyme Inhibition Pharmacokinetics

IL-6/STAT3 Pathway Inhibition: Cellular Activity Profile

2-Amino-2-phenylacetonitrile inhibits IL-6-induced STAT3 transcriptional activity in HEK293 cells expressing the SIE-luc2P reporter construct, with an IC₅₀ of 2.70 μM (2,700 nM) [1]. This cellular activity is distinct from its CYP1A2 inhibition and suggests potential for modulating inflammatory signaling pathways. In contrast, the structurally simpler phenylacetonitrile (lacking the α-amino group) shows no detectable inhibition of IL-6/STAT3 signaling at concentrations up to 100 μM [2]. The α-amino group is therefore essential for this biological activity.

Inflammation STAT3 Cytokine Signaling Cellular Assay

Enantioselective Biotransformation: Lipase-Catalyzed Resolution Efficiency

Candida antarctica lipase B (Novozyme 435) catalyzes the enantioselective acylation of racemic 2-amino-2-phenylacetonitrile with ethyl phenylacetate, affording a near enantiopure product in 47% yield [1]. This represents a kinetic resolution with near-absolute preference for the (S)-enantiomer. In comparison, the analogous substrate 2-amino-4-phenylbutyronitrile (with an extended aliphatic spacer) undergoes partial racemization under identical conditions, attributed to increased α-proton acidity in the tetrahedral intermediate [1]. The phenyl group directly attached to the α-carbon in 2-amino-2-phenylacetonitrile provides stereoelectronic stabilization that preserves enantiopurity during the acylation reaction.

Chiral Resolution Biocatalysis Lipase Enantioselectivity

High-Value Application Scenarios for 2-Amino-2-phenylacetonitrile Procurement


Biocatalytic Synthesis of Enantiopure Phenylglycine Derivatives

Procure 2-amino-2-phenylacetonitrile for use as a substrate in lipase-catalyzed kinetic resolutions. The compound undergoes enantioselective acylation with Candida antarctica lipase B, achieving near enantiopure product in 47% yield [1]. This application is particularly valuable for preparing chiral phenylglycine building blocks used in β-lactam antibiotics and peptide mimetics. The phenyl group directly attached to the α-carbon provides stereoelectronic stabilization that prevents racemization during enzymatic processing, unlike homologous compounds with extended alkyl spacers [1].

Nitrilase-Based Biotransformation for α-Amino Acid Production

Employ 2-amino-2-phenylacetonitrile as a validated substrate in nitrilase-mediated hydrolysis for the production of phenylglycine. This compound is one of only two α-aminonitriles accepted by nitrilase enzymes in high-throughput screening, making it a reliable starting material for biocatalytic routes to non-proteinogenic α-amino acids [2]. The narrow substrate specificity of available nitrilases means that most other α-aminonitriles cannot be substituted in this application without extensive enzyme engineering [2].

Chemical Probe Development for CYP1A2-Mediated Drug-Drug Interaction Studies

Utilize 2-amino-2-phenylacetonitrile as a moderate CYP1A2 inhibitor (IC₅₀ = 45 μM in human liver microsomes) for in vitro drug metabolism studies [3]. The compound can serve as a control or reference inhibitor in CYP1A2 phenotyping assays where stronger inhibitors like furafylline may not be suitable due to mechanism-based irreversible inhibition. The α-amino and phenyl functionalities are both required for this activity, differentiating it from simpler nitriles [3].

STAT3 Pathway Modulator Scaffold for Anti-Inflammatory Research

Source 2-amino-2-phenylacetonitrile as a starting scaffold for developing IL-6/STAT3 pathway inhibitors. The compound demonstrates cellular activity with an IC₅₀ of 2.70 μM in STAT3 transcriptional reporter assays [4]. The activity is dependent on the α-amino group, as phenylacetonitrile shows no inhibition [4]. This makes the compound a useful chemical biology tool for probing STAT3-dependent inflammatory signaling.

Technical Documentation Hub

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